molecular formula C71H76N10O11S2 B10780103 1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate

1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate

Cat. No. B10780103
M. Wt: 1309.6 g/mol
InChI Key: JLDUHYJPNRGFMT-UHFFFAOYSA-N
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Description

1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C71H76N10O11S2 and its molecular weight is 1309.6 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes:: The synthetic routes for CHEMBL2172289 have not been explicitly documented in the literature. it likely involves organic synthesis techniques, considering its drug-like properties.

Industrial Production:: Industrial-scale production methods for CHEMBL2172289 remain undisclosed. Typically, pharmaceutical companies optimize synthetic routes and scale up production for commercial use. Further research would be needed to uncover specific industrial processes.

Chemical Reactions Analysis

CHEMBL2172289 may undergo various chemical reactions. Some potential reactions include:

    Oxidation: Conversion of functional groups (e.g., alcohols to ketones).

    Reduction: Reduction of functional groups (e.g., nitro groups to amines).

    Substitution: Replacement of specific atoms or groups (e.g., halogenation).

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).

Major Products:: The specific major products formed during these reactions would depend on the starting material and reaction conditions. Further experimental studies are necessary to elucidate these details.

Scientific Research Applications

CHEMBL2172289’s applications span multiple scientific fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).

    Medicine: Potential therapeutic applications (e.g., drug development).

    Industry: Use in chemical processes or materials.

Mechanism of Action

The precise mechanism of action for CHEMBL2172289 remains elusive. Researchers would need to explore its molecular targets and associated pathways. It might modulate specific cellular processes or signaling pathways.

Comparison with Similar Compounds

CHEMBL2172289’s uniqueness can be highlighted by comparing it to similar compounds. Unfortunately, without specific structural information, I cannot provide a direct comparison. exploring related analogs or structurally similar molecules could reveal insights.

properties

Molecular Formula

C71H76N10O11S2

Molecular Weight

1309.6 g/mol

IUPAC Name

1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C71H76N10O11S2/c1-6-79-61-36-34-52(93(87,88)89)44-57(61)70(3,4)63(79)27-12-9-13-28-64-71(5,58-45-53(94(90,91)92)35-37-62(58)80(64)7-2)40-18-29-65(82)72-41-43-78-47-51(76-77-78)46-73-66(83)38-39-67(84)75-59-25-19-42-81(60-26-17-16-24-56(59)60)69(86)49-30-32-50(33-31-49)74-68(85)55-23-15-14-22-54(55)48-20-10-8-11-21-48/h8-17,20-24,26-28,30-37,44-45,47,59H,6-7,18-19,25,29,38-43,46H2,1-5H3,(H5-,72,73,74,75,82,83,84,85,86,87,88,89,90,91,92)

InChI Key

JLDUHYJPNRGFMT-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)NCCN5C=C(N=N5)CNC(=O)CCC(=O)NC6CCCN(C7=CC=CC=C67)C(=O)C8=CC=C(C=C8)NC(=O)C9=CC=CC=C9C1=CC=CC=C1

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)NCCN5C=C(N=N5)CNC(=O)CCC(=O)NC6CCCN(C7=CC=CC=C67)C(=O)C8=CC=C(C=C8)NC(=O)C9=CC=CC=C9C1=CC=CC=C1

Origin of Product

United States

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